2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound characterized by a pyrrolo[2,3-d]pyrimidine core. This compound features two chlorine substituents at positions 2 and 4, along with an isopropyl group at position 7. It is primarily recognized for its utility in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound has shown potential as an inhibitor of certain enzymes, particularly cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation.
The compound can be classified under nitrogen-containing heterocycles, specifically within the pyrrolo[2,3-d]pyrimidine derivatives. Its synthesis typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. The International Chemical Identifier (InChI) for this compound is 1227635-12-2, indicating its unique chemical structure and properties.
The synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine generally involves the chlorination of a precursor compound such as 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. One common method includes the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve efficiency.
The molecular formula for 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is C₉H₈Cl₂N₄. The structure includes:
The presence of chlorine atoms enhances the compound's reactivity and potential interactions with biological targets.
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions:
These reactions are critical for modifying the compound for specific applications in pharmaceuticals or agrochemicals .
The primary mechanism of action for 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its inhibition of cyclin-dependent kinase 2 (CDK2). The binding occurs at the active site of CDK2, preventing phosphorylation of substrates necessary for cell cycle progression. This inhibition has been linked to inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's ability to modulate these pathways highlights its potential therapeutic applications in oncology.
Relevant data regarding melting point, boiling point, and other physical constants are essential for practical applications but are not explicitly detailed in available sources .
The primary applications of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine include:
This compound's unique structural features make it a valuable tool in both medicinal chemistry and agricultural science .
Pyrrolo[2,3-d]pyrimidines represent a privileged class of nitrogen-containing heterocyclic compounds that have become indispensable in modern drug discovery, particularly in oncology. These fused bicyclic systems mimic the purine nucleus, enabling them to interact with diverse biological targets, especially ATP-binding sites of kinases. The scaffold’s synthetic versatility allows strategic substitutions at positions 2, 4, and 7, facilitating fine-tuning of molecular properties for specific therapeutic applications. Among these derivatives, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1227635-12-2) has emerged as a critical intermediate in kinase inhibitor development. Its molecular structure (C₉H₉Cl₂N₃, MW: 230.09) combines a planar aromatic core with sterically demanding substituents, creating a unique pharmacophore that balances target affinity and physicochemical properties [3] [6]. The presence of two chlorine atoms at the 2- and 4-positions and an isopropyl group at N-7 defines its chemical reactivity and makes it a versatile precursor for synthesizing complex bioactive molecules [1] [4].
Heterocyclic compounds form the backbone of targeted cancer therapies due to their ability to modulate key oncogenic signaling pathways with high precision. Pyrrolo[2,3-d]pyrimidines exemplify this capability through their potent inhibition of tyrosine kinases (TKs) and serine/threonine kinases involved in tumor proliferation, angiogenesis, and metastasis. Unlike traditional chemotherapy, these targeted agents exploit specific molecular vulnerabilities in cancer cells, minimizing off-target effects. The 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a molecular platform for designing inhibitors of receptor TKs (e.g., VEGFR, PDGFR) and cytoplasmic kinases (e.g., JAK2, BTK) [5] [7]. Its significance is amplified by its role in synthesizing covalent kinase inhibitors, where the C-4 chlorine can be selectively displaced by cysteine residues in kinase ATP pockets, enabling irreversible target engagement. This mechanism is critical for overcoming drug resistance mutations in kinases, a major challenge in oncology therapeutics [7].
Table 1: Key Heterocyclic Cores in Kinase Inhibitor Development
Core Structure | Molecular Weight | Target Kinases | Therapeutic Area |
---|---|---|---|
Pyrrolo[2,3-d]pyrimidine | 188.02 (unsubstituted) [5] | JAK, BTK, EGFR | Oncology, Immunology |
Quinazoline | Varies | EGFR, HER2, VEGFR | Oncology |
Imidazopyridine | Varies | PI3K, mTOR | Oncology, Inflammation |
Pyrazolopyrimidine | Varies | SRC, ABL | Oncology |
The structural optimization of pyrrolo[2,3-d]pyrimidines has followed a rational trajectory, beginning with the unsubstituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (C₆H₃Cl₂N₃, MW: 188.02) [2] [5]. Early derivatives demonstrated promising kinase affinity but suffered from suboptimal pharmacokinetics and selectivity. Introduction of the 7-isopropyl group marked a breakthrough, enhancing both potency and drug-like properties. The isopropyl moiety at N-7 serves dual functions:
The specific substitution pattern in 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine creates a multifaceted chemical entity with distinct advantages:
Step 1: C-4 substitution with nucleophiles (e.g., amines) at 0-25°C Step 2: C-2 substitution under harsher conditions (60-100°C) [8]
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: